BenchChemオンラインストアへようこそ!

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane

PI3Kδ AKT phosphorylation Ri-1 cell assay

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane (CAS 1350659-69-6; also named piperidin-1-yl(6-azaspiro[2.5]octan-1-yl)methanone) is a spirocyclic amine–amide with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol. Its hydrochloride salt (CAS 1432678-98-2; MW 258.79) is commercially available from multiple vendors at 95–98% purity.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
Cat. No. B13316797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CC23CCNCC3
InChIInChI=1S/C13H22N2O/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13/h11,14H,1-10H2
InChIKeyQGGKMKGTCZKZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane for Medicinal Chemistry Procurement: Compound Identity and Sourcing Baseline


1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane (CAS 1350659-69-6; also named piperidin-1-yl(6-azaspiro[2.5]octan-1-yl)methanone) is a spirocyclic amine–amide with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol . Its hydrochloride salt (CAS 1432678-98-2; MW 258.79) is commercially available from multiple vendors at 95–98% purity [1]. The compound integrates a piperidine ring with a 6-azaspiro[2.5]octane core via a carbonyl linker, placing it within the broader class of spirocyclic building blocks used in fragment-based drug discovery and kinase inhibitor programs [2].

Why Generic 6-Azaspiro[2.5]octane Analogs Cannot Substitute for 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane in Discovery Programs


The 6-azaspiro[2.5]octane scaffold has been validated across multiple target classes—including M4 muscarinic acetylcholine receptors (mAChR4) [1], PI3Kδ kinase [2], GLP-1 receptor agonism [3], IDO inhibition [4], MAGL inhibition [5], and Chk1/Chk2 kinases [6]—but each application requires a specific substitution pattern and stereochemistry. The piperidine-1-carbonyl group on the target compound introduces distinct hydrogen-bonding capacity (amide carbonyl plus tertiary amine), altered lipophilicity (LogP ≈ 0.49), and a high fraction of sp³-hybridized carbons (Fsp³ = 0.92) . These physicochemical parameters cannot be replicated by analogs with different N-substituents (e.g., methyl, Boc, carboxylate, or sulfonamide), and the documented potency ranges across 6-azaspiro[2.5]octane derivatives for a single target such as PI3Kδ span over three orders of magnitude (from low nanomolar to >10 μM, see Section 3), confirming that simple scaffold-level substitution is not viable without empirical activity data.

Quantitative Differentiated Evidence for 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane: Comparator-Anchored Activity Data


PI3Kδ Cellular Inhibition: 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane vs. Optimized PI3Kδ Inhibitors in the Same Chemical Series

In a cellular PI3Kδ assay measuring AKT phosphorylation at Ser473 in Ri-1 cells, 1-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane (identified as CHEMBL2165502) exhibited an IC₅₀ of 102 nM [1]. Within the same BindingDB-curated dataset from a Genentech/ChEMBL-deposited PI3Kδ program, the most potent compound in the series achieved an IC₅₀ of 2.30 nM in a competitive fluorescence polarization binding assay and 16 nM in a biochemical PIP2 substrate assay [2]. Another structurally distinct PI3Kδ inhibitor from a separate program showed an IC₅₀ of 63 nM in human whole blood [3]. This positions 1-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane as a moderately active screening hit or starting scaffold for PI3Kδ, approximately 6- to 44-fold less potent than the most optimized analogs in the series.

PI3Kδ AKT phosphorylation Ri-1 cell assay kinase selectivity

CYP3A4 Time-Dependent Inhibition Liability: Clean Profile Mitigates Drug–Drug Interaction Risk Compared to Co-Administered PI3Kδ Inhibitors

Time-dependent inhibition (TDI) of CYP3A4 is a critical liability for kinase inhibitors. In human liver microsomes preincubated for 30 minutes, 1-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane showed an IC₅₀ of >10,000 nM (>10 μM) for CYP3A4 TDI [1], indicating a low risk of mechanism-based CYP3A4 inactivation. This contrasts with several marketed PI3Kδ inhibitors that carry FDA-mandated warnings for CYP3A4-mediated drug–drug interactions. While direct comparator data from identical assay conditions are not publicly available, the TDI IC₅₀ >10 μM places this compound among the low-risk category, which is a relevant consideration for programs requiring chronic co-administration or combination therapy.

CYP3A4 drug–drug interaction TDI human liver microsomes

Lipophilic Ligand Efficiency: LogP-Driven Differentiation from Common 6-Azaspiro[2.5]octane Derivatives

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane exhibits a calculated LogP of 0.49 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.923 . These values are highly favorable for central nervous system (CNS) drug-likeness and for achieving high LipE (Lipophilic Ligand Efficiency: pIC₅₀ − LogP). In a ChEMBL-curated PI3Kδ dataset, the pIC₅₀ for this compound is approximately 6.99 (−log₁₀[102 × 10⁻⁹ M]), yielding a LipE of ~6.5 [1]. By comparison, optimized PI3Kδ clinical candidates such as idelalisib (LogP ≈ 3.4, LipE ≈ 4.5–5.0) and duvelisib (LogP ≈ 2.5) exhibit higher LogP and lower LipE [2]. This compound's combination of low LogP and high Fsp³ is a quantifiable differentiator relative to more lipophilic 6-azaspiro[2.5]octane analogs that carry aromatic or halogenated substituents.

LipE LogP Fsp3 ligand efficiency physicochemical property

Commercially Available Purity Benchmark: 98% (Free Base) from Fluorochem Enables Direct SAR Use Without Additional Purification

The free base form (CAS 1350659-69-6) is commercially available from Fluorochem at 98% purity , while the hydrochloride salt (CAS 1432678-98-2) is supplied at 95% purity by AKSci and Enamine [1]. For structure–activity relationship (SAR) studies requiring the free amine for further derivatization (e.g., reductive amination, sulfonylation, or urea formation at the 6-azaspiro nitrogen), the 98% free base eliminates the need for in-house de-salting and re-purification, saving approximately 1–2 working days per derivatization cycle relative to the 95% hydrochloride alternative.

commercial purity free base SAR-ready procurement

Recommended Procurement and Application Scenarios for 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane


Fragment-Based PI3Kδ Lead Discovery: Moderate-Affinity Starting Point with Favorable LipE

For fragment-based or scaffold-hopping programs targeting PI3Kδ, the compound's cellular IC₅₀ of 102 nM combined with a LipE of ~6.5 (LogP = 0.49) makes it an attractive fragment-elaboration starting point [1]. Programs that have exhausted more lipophilic chemotypes (e.g., idelalisib-like scaffolds with LogP >3) may use this compound to improve solubility and metabolic stability while maintaining target engagement. The availability of the free base at 98% purity enables rapid parallel derivatization at the 6-azaspiro secondary amine .

CYP3A4 Clean-Kinase Probe for Combination Therapy Profiling

Given its CYP3A4 TDI IC₅₀ >10 μM [1], this compound is suitable as a low-DDI-risk chemical probe in cellular and in vivo combination studies where PI3Kδ inhibition is co-administered with CYP3A4-metabolized agents. This is a quantifiable advantage over PI3Kδ inhibitors that exhibit sub-micromolar CYP3A4 TDI and are thus contraindicated for certain drug combinations .

CNS-Penetrant Spirocyclic Library Synthesis Using 6-Azaspiro Amine Diversification

With Fsp³ = 0.923 and LogP = 0.49, this compound falls within the optimal CNS multiparameter optimization (MPO) space. Procurement of the 98% free base [1] supports the synthesis of CNS-focused spirocyclic libraries through late-stage functionalization (e.g., N-alkylation, N-sulfonylation, or N-acylation at the 6-position of the azaspiro ring), leveraging the rigid spirocyclic core for conformational restriction .

Selectivity Profiling Panels for Kinase Cross-Screening

The compound's moderate PI3Kδ activity (IC₅₀ = 102 nM) and documented lack of CYP3A4 TDI [1] support its inclusion in kinase selectivity panels, particularly for programs seeking to deconvolute PI3K isoform selectivity. Its activity can be benchmarked against PI3Kα, β, and γ isoforms, as well as Chk1/Chk2 (where 4-azaspiro[2.5]octane analogs show IC₅₀ values of 10–55 nM) , to establish selectivity windows critical for lead optimization.

Quote Request

Request a Quote for 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.